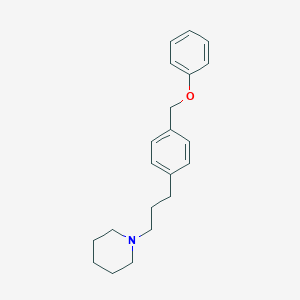
Piperidine, 1-(3-(p-phenoxymethylphenyl)propyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 1-(3-(p-phenoxymethylphenyl)propyl)- is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of piperidine, 1-(3-(p-phenoxymethylphenyl)propyl)- is not fully understood, but it is believed to act as a modulator of certain neurotransmitter receptors in the brain. It has been found to interact with the dopamine D2 receptor, the sigma-1 receptor, and the serotonin 5-HT1A receptor, among others.
生化学的および生理学的効果
Piperidine, 1-(3-(p-phenoxymethylphenyl)propyl)- has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter release, regulation of ion channel activity, and alteration of gene expression. It has also been found to have potential anti-inflammatory and anti-tumor properties.
実験室実験の利点と制限
One of the main advantages of piperidine, 1-(3-(p-phenoxymethylphenyl)propyl)- is its high selectivity for certain receptors, which makes it a valuable tool for studying the function of these receptors in the brain. However, its limited solubility in water and other solvents can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on piperidine, 1-(3-(p-phenoxymethylphenyl)propyl)-. One area of interest is the development of new drugs based on its structure, which could have potential applications in the treatment of various neurological and psychiatric disorders. Another area of research is the elucidation of its mechanism of action, which could provide insights into the function of certain neurotransmitter receptors in the brain. Additionally, further studies are needed to explore its potential anti-inflammatory and anti-tumor properties.
合成法
Piperidine, 1-(3-(p-phenoxymethylphenyl)propyl)- can be synthesized through a multi-step process involving the reaction of p-phenoxymethylbenzyl chloride with 3-bromopropylamine in the presence of a base, followed by hydrogenation and cyclization reactions. The final product is obtained as a white crystalline solid.
科学的研究の応用
Piperidine, 1-(3-(p-phenoxymethylphenyl)propyl)- has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been found to exhibit potent and selective binding affinity for certain receptors, making it a promising candidate for the development of new drugs.
特性
CAS番号 |
19733-82-5 |
|---|---|
製品名 |
Piperidine, 1-(3-(p-phenoxymethylphenyl)propyl)- |
分子式 |
C21H27NO |
分子量 |
309.4 g/mol |
IUPAC名 |
1-[3-[4-(phenoxymethyl)phenyl]propyl]piperidine |
InChI |
InChI=1S/C21H27NO/c1-3-9-21(10-4-1)23-18-20-13-11-19(12-14-20)8-7-17-22-15-5-2-6-16-22/h1,3-4,9-14H,2,5-8,15-18H2 |
InChIキー |
AKNHWFMGTNQXEB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCCC2=CC=C(C=C2)COC3=CC=CC=C3 |
正規SMILES |
C1CCN(CC1)CCCC2=CC=C(C=C2)COC3=CC=CC=C3 |
その他のCAS番号 |
19733-82-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



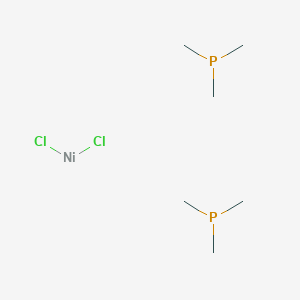

![5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B33507.png)

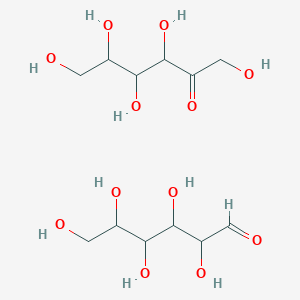
![[[5-(1,2-Dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide diacetate acetic acid](/img/structure/B33512.png)
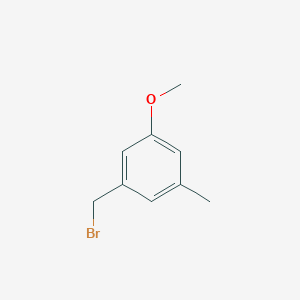
![4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B33518.png)
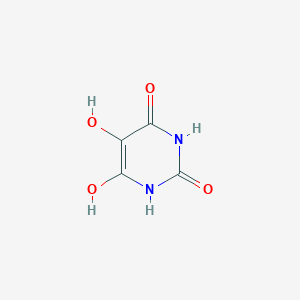
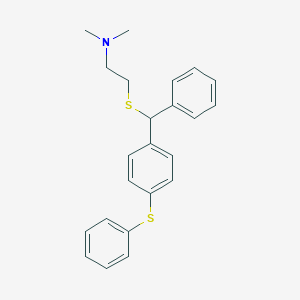
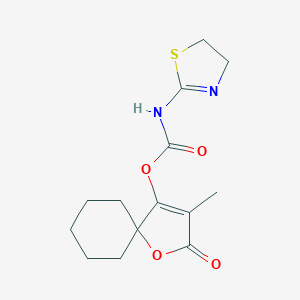
![[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester](/img/structure/B33524.png)
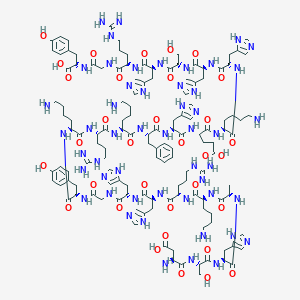
![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B33530.png)